molecular formula C8H8BrF B1286439 1-(1-Bromoethyl)-2-fluorobenzene CAS No. 405931-46-6

1-(1-Bromoethyl)-2-fluorobenzene

Cat. No.: B1286439
CAS No.: 405931-46-6
M. Wt: 203.05 g/mol
InChI Key: VYBHHNJUTAAMCG-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2-fluorobenzene: is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where a bromine atom is attached to an ethyl group at the first position, and a fluorine atom is attached to the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoroethylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-fluoroethylbenzene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in the formation of 2-fluoroethylbenzene.

Scientific Research Applications

1-(1-Bromoethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

    Medicine: Potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the ethyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. Reduction reactions involve the removal of the bromine atom, often facilitated by a reducing agent.

Comparison with Similar Compounds

    1-(1-Bromoethyl)benzene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluoroethylbenzene: Lacks the bromine atom, affecting its reactivity in substitution and reduction reactions.

    1-Bromo-2-fluorobenzene: The bromine and fluorine atoms are directly attached to the benzene ring, leading to different reactivity patterns.

Uniqueness: 1-(1-Bromoethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which influence its reactivity and potential applications. The combination of these substituents allows for selective reactions and the formation of diverse derivatives, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(1-bromoethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBHHNJUTAAMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576760
Record name 1-(1-Bromoethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405931-46-6
Record name 1-(1-Bromoethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromoethyl)-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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